An In-depth Technical Guide to 2-Bromo-5-(methylsulfonyl)pyridine (CAS Number: 343262-51-1)
An In-depth Technical Guide to 2-Bromo-5-(methylsulfonyl)pyridine (CAS Number: 343262-51-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-5-(methylsulfonyl)pyridine, a key building block in medicinal chemistry. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and subsequent reactions, and explores its application in the development of kinase inhibitors, particularly those targeting the p38 MAP kinase signaling pathway.
Core Molecular Data
2-Bromo-5-(methylsulfonyl)pyridine is a substituted pyridine derivative featuring a bromine atom at the 2-position and a methylsulfonyl group at the 5-position.[1][2] This combination of functional groups makes it a versatile reagent in organic synthesis, particularly for the construction of complex heterocyclic molecules used in drug discovery. The bromine atom serves as a handle for various cross-coupling reactions, while the electron-withdrawing methylsulfonyl group can influence the reactivity of the pyridine ring.[1]
| Property | Value | Source |
| CAS Number | 343262-51-1 | [2] |
| Molecular Formula | C₆H₆BrNO₂S | [2] |
| Molecular Weight | 236.09 g/mol | [2] |
| IUPAC Name | 2-bromo-5-(methylsulfonyl)pyridine | [3] |
| SMILES | CS(=O)(=O)c1ccc(Br)nc1 | [2] |
| InChI Key | ZRXQHWYUAIXKRL-UHFFFAOYSA-N | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [3] |
Spectroscopic Profile
¹H NMR (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.8 | d | 1H | H-6 |
| ~8.2 | dd | 1H | H-4 |
| ~7.8 | d | 1H | H-3 |
| ~3.1 | s | 3H | -SO₂CH₃ |
¹³C NMR (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~152 | C-2 |
| ~148 | C-6 |
| ~138 | C-4 |
| ~135 | C-5 |
| ~122 | C-3 |
| ~44 | -SO₂CH₃ |
Mass Spectrometry (Predicted)
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
| m/z | Ion |
| 235/237 | [M]⁺ |
| 236/238 | [M+H]⁺ |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1570, 1450 | Medium-Strong | Pyridine ring C=C and C=N stretching |
| 1310, 1150 | Strong | Asymmetric and symmetric SO₂ stretching |
| 850-800 | Strong | C-H out-of-plane bending |
Experimental Protocols
Synthesis of 2-Bromo-5-(methylsulfonyl)pyridine
A common and effective method for the synthesis of 2-Bromo-5-(methylsulfonyl)pyridine is the oxidation of its thioether precursor, 2-bromo-5-(methylthio)pyridine.
Objective: To synthesize 2-Bromo-5-(methylsulfonyl)pyridine via oxidation.
Reaction Scheme:
Materials:
-
2-bromo-5-(methylthio)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≥2.2 equivalents)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-bromo-5-(methylthio)pyridine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Add m-CPBA (≥2.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium sulfite.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Application in Drug Discovery: Suzuki-Miyaura Coupling
2-Bromo-5-(methylsulfonyl)pyridine is a valuable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize more complex molecules with potential biological activity.
Objective: To perform a Suzuki-Miyaura coupling reaction with 2-Bromo-5-(methylsulfonyl)pyridine and an arylboronic acid.
Reaction Scheme:
Materials:
-
2-Bromo-5-(methylsulfonyl)pyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add 2-Bromo-5-(methylsulfonyl)pyridine (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Role in Kinase Inhibitor Development
Substituted pyridines are a cornerstone in the development of kinase inhibitors. The 2-bromo-5-(methylsulfonyl)pyridine scaffold is particularly relevant for the synthesis of inhibitors targeting the p38 mitogen-activated protein (MAP) kinase signaling pathway. Dysregulation of this pathway is implicated in inflammatory diseases and cancer.[4]
Inhibitors derived from this scaffold can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the p38 MAP kinase and preventing its phosphorylation activity. This, in turn, blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1.
p38 MAP Kinase Signaling Pathway
The p38 MAP kinase pathway is a three-tiered cascade involving a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and the p38 MAP Kinase.[5][6][7]
Safety and Handling
2-Bromo-5-(methylsulfonyl)pyridine should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Bromo-5-(methylsulfonyl)pyridine is a versatile and valuable building block for medicinal chemists and drug development professionals. Its dual functionality allows for the synthesis of a wide range of complex heterocyclic compounds. Its application in the development of p38 MAP kinase inhibitors highlights its importance in the search for new therapeutics for inflammatory diseases and cancer. The experimental protocols provided in this guide offer a starting point for the synthesis and derivatization of this important compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

